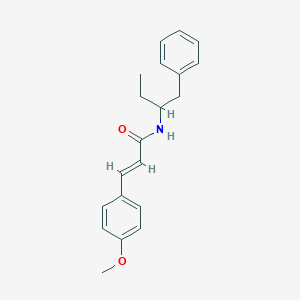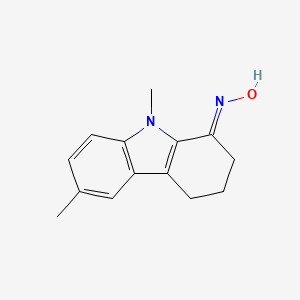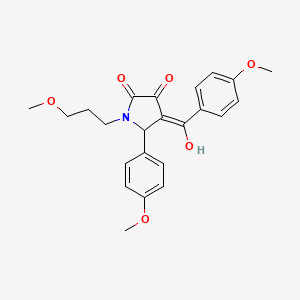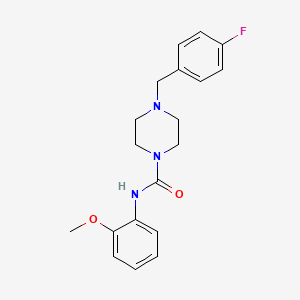
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide, also known as BPAM, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BPAM belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have shown that it acts as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce pain. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is also stable under a wide range of conditions, making it a useful tool for studying the effects of COX-2 and PKC inhibition. However, one limitation of using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of more selective COX-2 and PKC inhibitors based on the structure of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide. Another area of interest is the study of the effects of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide on other biological pathways, such as the regulation of gene expression. Finally, the therapeutic potential of N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide for the treatment of various diseases, such as cancer and neurodegenerative disorders, should be further explored.
Conclusion:
In conclusion, N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects, and has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide acts as an inhibitor of the COX-2 and PKC enzymes, and has a number of biochemical and physiological effects. While there are limitations to using N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide in lab experiments, there are a number of future directions for research on this compound.
合成方法
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by a multistep reaction involving the condensation of 4-methoxybenzaldehyde and 1-phenylpropan-1-one followed by the reaction with acryloyl chloride. The final product is purified by column chromatography to obtain pure N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide.
科学研究应用
N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. N-(1-benzylpropyl)-3-(4-methoxyphenyl)acrylamide has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-18(15-17-7-5-4-6-8-17)21-20(22)14-11-16-9-12-19(23-2)13-10-16/h4-14,18H,3,15H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQTLHAUAZIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)

![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)